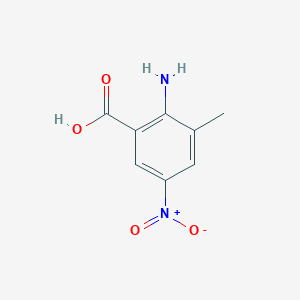

2-Amino-3-methyl-5-nitrobenzoic acid

Description

2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 885278-11-5) is a nitro-substituted aromatic compound with the molecular formula C₈H₈N₂O₄ and a molar mass of 196.16 g/mol. It features an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 3, and a nitro group (-NO₂) at position 5 on the benzoic acid backbone.

The compound is primarily utilized in organic synthesis, particularly as a precursor for benzodiazepine derivatives and metal complexes, as noted in its role in developing bioactive molecules . Its crystal structure has been resolved via single-crystal X-ray diffraction, revealing planar geometry stabilized by intermolecular hydrogen bonds .

Properties

CAS No. |

70343-14-5; 923288-65-7 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.162 |

IUPAC Name |

2-amino-3-methyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12) |

InChI Key |

BWOIVIORGIENRE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)C(=O)O)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Melting Points

The positions of substituents significantly influence melting points (mp) and intermolecular interactions. Key comparisons include:

Key Observations:

- Nitro Group Position: Moving the nitro group from position 5 (in 2-Amino-5-nitrobenzoic acid) to position 2 (in 5-Amino-2-nitrobenzoic acid) reduces the melting point by ~36°C, likely due to disrupted hydrogen-bonding networks .

- Amino Group Position: 4-Amino-3-nitrobenzoic acid exhibits the highest mp (280°C), attributed to optimized hydrogen-bonding patterns between -NH₂ and -NO₂ groups .

Hydrogen Bonding and Crystal Packing

Intermolecular hydrogen bonding dictates crystallinity and stability:

- 2-Amino-5-nitrobenzoic acid forms N–H···O and O–H···O bonds between -NH₂, -NO₂, and -COOH groups, creating a layered structure .

- 4-Amino-3-nitrobenzoic acid achieves dense packing via bifurcated hydrogen bonds, explaining its high thermal stability .

Functional Group Diversity and Reactivity

- Cyano Derivatives: 2-Amino-5-cyano-3-methylbenzoic acid (CAS: 871239-18-8) replaces -NO₂ with -CN, altering electronic properties and expanding utility in coordination chemistry .

- Fluoro Derivatives: 3-Amino-5-fluoro-2-methylbenzoic acid (CAS: 246877-31-6) incorporates fluorine, enhancing bioavailability for pharmaceutical applications .

Q & A

Q. Table 1: Comparative Melting Points of Structural Analogs

| Compound | Melting Point (°C) | Source |

|---|---|---|

| 2-Amino-5-nitrobenzoic acid | 278 | |

| 5-Amino-2-nitrobenzoic acid | 234–242 | |

| 2-Amino-3-methylbenzoic acid | 174–177 |

Q. Table 2: Key Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a, b, c (Å) | 7.21, 8.03, 10.45 |

| α, β, γ (°) | 90, 95.2, 90 |

| R-factor | 3.8% |

Methodological Recommendations

- Polymorphism Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DMF) to identify polymorphs. Validate with PXRD .

- Reaction Optimization : For selective nitration, employ DFT calculations (Gaussian 16) to predict electrophilic aromatic substitution sites, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.